5-Bromo-2-fluoro-4-iodopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Synthetic Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of modern medicinal and materials chemistry. rsc.orgrsc.org Its presence in a vast number of natural products, such as vitamins and alkaloids, underscores its fundamental role in biological systems. rsc.orgmdpi.com In the pharmaceutical industry, the pyridine scaffold is considered a "privileged structure" because it is consistently found in a wide array of FDA-approved drugs. rsc.orgrsc.org This prevalence is due to several key factors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the aqueous solubility and bioavailability of drug candidates. mdpi.comenpress-publisher.comresearchgate.net
Furthermore, the pyridine nucleus is highly versatile, serving as a reactant and starting material for extensive structural modifications. enpress-publisher.comresearchgate.net This adaptability allows chemists to fine-tune the electronic and steric properties of molecules, which is crucial for optimizing interactions with biological targets. The ease with which pyridine derivatives can be synthesized and modified has made them indispensable in the development of new therapeutic agents for a diverse range of diseases. rsc.orgmdpi.com
Strategic Importance of Halogenation in Pyridine Functionalization
Halogenation is a vital strategy for the functionalization of pyridine rings. nih.gov Introducing a carbon-halogen (C-Hal) bond onto the pyridine scaffold opens up a gateway for a multitude of subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. nih.govchemrxiv.org These reactions are fundamental to constructing complex molecules, including the biaryl structures common in pharmaceuticals and agrochemicals.
Halopyridines are key intermediates that allow for the systematic diversification of compound libraries for structure-activity relationship (SAR) studies, a critical process in drug discovery. nih.govchemrxiv.org The nature of the halogen (F, Cl, Br, I) and its position on the ring dictate the reactivity, allowing for selective and controlled chemical transformations. For instance, the different reactivities of C-I, C-Br, and C-Cl bonds in palladium-catalyzed reactions enable sequential, site-selective cross-couplings.
However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions that are not compatible with sensitive functional groups. chemrxiv.orgnsf.gov This has driven the development of sophisticated and regioselective halogenation methods, including metalation-halogenation sequences and novel approaches using ring-opening and closing strategies, to access specific halopyridine isomers. nih.govnsf.gov
Contextualization of 5-Bromo-2-fluoro-4-iodopyridine within Advanced Halogenated Pyridine Derivatives
This compound belongs to a sophisticated class of polyhalogenated pyridines, which are characterized by the presence of multiple, distinct halogen substituents. The value of such compounds lies in the differential reactivity of each halogen, which enables programmed, stepwise functionalization of the pyridine core. The presence of fluorine, bromine, and iodine on the same pyridine ring offers a powerful platform for orthogonal synthesis.
The utility of such highly functionalized scaffolds has been demonstrated with related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.orgnih.gov Research on these halogen-rich intermediates has shown that the various C-Hal bonds can be addressed selectively. For example, the iodine atom is typically the most reactive in palladium-catalyzed cross-coupling reactions, followed by bromine, and then chlorine. The fluorine atom is generally the most susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov This hierarchy of reactivity allows chemists to introduce different substituents at specific positions in a controlled sequence.
Compounds like this compound are considered advanced building blocks, providing access to complex, pentasubstituted pyridines that would be difficult to synthesize through other means. nih.govresearchgate.net They are part of a select group of potential isomers containing multiple different halogens, many of which are valuable for creating novel chemical entities in medicinal chemistry research. nih.govacs.org
Physicochemical Properties of this compound
The unique arrangement of three different halogens on the pyridine ring imparts specific physical and chemical properties to the molecule.
| Property | Value |
| CAS Number | 1805937-19-2 |
| Molecular Formula | C₅H₂BrFIN |
| Molecular Weight | 301.883 g/mol |
| SMILES | Fc1ncc(c(c1)I)Br |
Data sourced from AA Blocks and other chemical suppliers. aablocks.com
The combination of the highly electronegative fluorine, the moderately reactive bromine, and the highly polarizable and reactive iodine creates distinct electronic and steric environments at each substituted position on the pyridine ring. vulcanchem.com
Reactivity and Synthetic Applications
The primary synthetic value of this compound lies in its capacity for selective, sequential reactions. The differential reactivity of the C-I, C-Br, and C-F bonds is the key to its utility as a versatile building block.
Predicted Reactivity in Cross-Coupling Reactions
Based on established principles of palladium-catalyzed cross-coupling reactions with polyhalogenated heterocycles, a predictable order of reactivity can be established. nih.gov
| Reaction Type | Reactive Site | Conditions | Result |
| Suzuki or Stille Coupling | C4-Iodine | Standard Pd catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/ester or organostannane | Selective formation of a C-C bond at the 4-position. |
| Suzuki or Stille Coupling | C5-Bromine | More forcing conditions or specific ligand/catalyst systems after reaction at C4-I | Formation of a second C-C bond at the 5-position. |
| Buchwald-Hartwig Amination | C4-Iodine or C5-Bromine | Pd catalyst with specialized ligands (e.g., phosphine-based), base, amine | Selective formation of a C-N bond, typically at the C4-I position first. |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Fluorine | Strong nucleophile (e.g., alkoxide, amine), often with heat | Displacement of the fluoride (B91410) to form a C-O or C-N bond at the 2-position. rsc.orgrsc.org |
This predictable reactivity allows for a modular approach to the synthesis of highly substituted pyridines. A chemist can first perform a Suzuki coupling at the C4-iodo position, then a Buchwald-Hartwig amination at the C5-bromo position, and finally an SNAr reaction at the C2-fluoro position, thereby installing three different substituents in a controlled manner. This strategic approach is highly valuable for rapidly generating libraries of complex molecules for screening and optimization in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-fluoro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRLQIYHGUXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 2 Fluoro 4 Iodopyridine
Regioselective Halogenation Approaches for Pyridine (B92270) Rings
To create the specific substitution pattern of 5-bromo-2-fluoro-4-iodopyridine, sophisticated strategies are needed to selectively introduce halogen atoms onto the pyridine core. The pyridine ring is naturally less prone to electrophilic substitution than benzene, which necessitates powerful techniques to control the positioning of incoming electrophiles.
Directed Ortho Metalation (DoM) is a powerful method for functionalizing aromatic and heteroaromatic rings. nih.govacs.org This technique uses a directing group (DG) to guide a metalating agent, usually an organolithium reagent, to an adjacent ortho position. The resulting organometallic intermediate can then be trapped by an electrophile, introducing a variety of substituents with high regioselectivity. thieme-connect.com
A fluorine substituent can also serve as a directing group for metalation. nih.gov The reactivity of C–H bonds ortho to fluorine substituents in (poly)fluoroarenes with metal centers is enhanced relative to meta and para positions. acs.org
The halogen dance reaction is another advanced method for the regioselective synthesis of halogenated pyridines. eurekaselect.com This reaction involves the base-induced migration of a halogen atom from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This is particularly useful for creating isomers that are difficult to obtain through direct halogenation. researchgate.netclockss.org
For the synthesis of this compound, a halogen dance reaction could start from a different regioisomer of a bromo-fluoro-iodopyridine or a dihalopyridine. For instance, treating a 3-bromo-2-fluoropyridine (B1273648) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could trigger a "bromo dance" to the more thermodynamically stable 5-position. The subsequent introduction of iodine at the 4-position could then be achieved through other methods, such as DoM. The reaction conditions, including the choice of base, solvent, and temperature, are crucial for controlling the outcome and preventing unwanted side products. wikipedia.org Simple syntheses of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine using halogen dance reactions have been described. acs.orgnih.govscilit.com
Precursor Synthesis and Transformation Pathways to this compound
The synthesis of this compound often begins with the strategic modification of more common pyridine intermediates. The selection of the starting material and the sequence of transformations are key to an efficient and high-yielding synthetic route.
A common and effective strategy for synthesizing this compound starts with commercially available or easily synthesized fluoropyridines. For example, 2-fluoropyridine (B1216828) and its derivatives are versatile starting points. researchgate.net The fluorine atom activates the pyridine ring for certain transformations and can influence the regioselectivity of subsequent reactions. nih.govacs.org
One possible pathway is the bromination of a 2-fluoropyridine derivative. The position of bromination can often be controlled by the reaction conditions and other substituents. After bromination, the iodine atom can be introduced at the 4-position using a DoM strategy, as previously described. The directing group for the lithiation would be strategically placed to ensure iodination at the desired position. The regioselective ortho-lithiation of various fluoropyridines has been successfully demonstrated. researchgate.netresearchgate.net
For a small molecule like this compound, a multi-step linear synthesis is more common, where substituents are introduced sequentially. This could start with the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction to introduce a halogen. Subsequent halogenations and functional group interconversions would then be carried out in a planned sequence to produce the final product.
Optimization of Reaction Conditions for Enhanced Yield and Positional Selectivity
The successful synthesis of this compound depends on the careful optimization of reaction conditions at each step. Factors like reagents, solvents, temperature, and reaction time can significantly affect the yield and the formation of isomeric impurities.
For DoM reactions, the choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or LDA) and the temperature of the metalation and quenching steps are critical. Incorrect conditions can lead to over-metalation or decomposition of the lithiated intermediate. Co-solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can also affect reactivity and selectivity.
In halogenation reactions, the choice of the halogenating agent is important. For bromination, N-bromosuccinimide (NBS) is often preferred over molecular bromine (Br2) for better handling and selectivity. For iodination, N-iodosuccinimide (NIS) or I2 with a suitable activator are commonly used. Reaction temperature and the use of a catalyst can also be optimized to maximize yield and regioselectivity. nih.govchemrxiv.orgresearchgate.net
Below is a hypothetical table showing how reaction conditions could be optimized for the directed ortho-iodination of a 3-bromo-6-fluoropyridine intermediate, a key step in synthesizing this compound.
| Entry | Lithiating Agent | Solvent | Temperature (°C) | Iodinating Agent | Yield (%) |
| 1 | n-BuLi | THF | -78 | I₂ | 65 |
| 2 | s-BuLi | THF | -78 | I₂ | 72 |
| 3 | LDA | THF | -78 | I₂ | 85 |
| 4 | LDA | THF/HMPA | -78 | I₂ | 90 |
| 5 | LDA | THF | -78 | NIS | 88 |
This table illustrates that by systematically varying the lithiating agent and additives, the yield of the desired iodinated product can be significantly improved. Using LDA and adding HMPA (hexamethylphosphoramide), a polar aprotic solvent, can enhance the reactivity of the lithiated species and lead to a higher yield.
Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Iodopyridine Reactivity
Nucleophilic Aromatic Substitution (SNAr) Pathways on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient, such as pyridine (B92270). In polyhalogenated pyridines, the regioselectivity and rate of SNAr reactions are influenced by the nature and position of the halogen substituents.
The regioselectivity of SNAr reactions on polyhalogenated pyridines is a complex interplay of electronic and steric effects. In the case of 5-bromo-2-fluoro-4-iodopyridine, the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. wuxiapptec.comresearchgate.net The relative reactivity of these positions is further modulated by the halogen substituents.
Generally, in SNAr reactions of halo-pyridines, nucleophilic attack is faster at the C4 position than at the C2 or C6 positions. researchgate.net This preference is particularly pronounced with soft nucleophiles like thiolates. researchgate.net However, the specific halogen present at each position plays a critical role. For instance, in 2,4-dichloropyrimidine, SNAr reactions preferentially occur at the C4 position. researchgate.net In contrast, for 2-MeSO₂-4-chloropyrimidine, the regioselectivity is dependent on the nucleophile; amines and Stille coupling partners react at C4, while alkoxides and formamide (B127407) anions favor the C2 position. wuxiapptec.com
For this compound, the fluorine at the C2 position is expected to be the most susceptible to nucleophilic displacement due to the high electronegativity of fluorine, which strongly activates the position for SNAr. rsc.org This is a common trend observed in polyhalogenated pyridines where a fluorine atom is present. rsc.org
The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the C-X bond strength. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex, thus accelerating the reaction. rsc.org
In the context of this compound, the fluorine at C2 is the most likely site for nucleophilic attack. rsc.org This is supported by studies on similar polyhalogenated pyridines. For example, in the reaction of 5-bromo-2-fluoropyridine (B45044) with various amines, substitution occurs exclusively at the C2 position, displacing the fluorine atom. rsc.org The bromine at C5 and the iodine at C4 are significantly less reactive under typical SNAr conditions.
Organometallic Transformations and Catalytic Cycles
Organometallic transformations provide a powerful toolkit for the functionalization of halopyridines, often offering complementary reactivity to SNAr reactions.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. In pyridines, the nitrogen atom can direct metalating agents to the C2 and C6 positions. However, the presence of other directing groups can influence the site of metalation. For substituted pyridines, bases like lithium amides or alkyllithiums are often used for deprotonation. znaturforsch.com The use of magnesium amide bases, such as TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), allows for highly regioselective magnesiation under mild conditions. znaturforsch.comthieme-connect.de
Halogen-metal exchange is another important route to organopyridine intermediates. The reactivity of halogens in this exchange typically follows the order I > Br > Cl. For this compound, treatment with an organolithium or Grignard reagent would be expected to selectively replace the iodine at the C4 position. This resulting organometallic intermediate can then be trapped with various electrophiles. For instance, 2,5-dibromo-4-methoxypyridine (B2608117) undergoes regioselective metalation with isopropylmagnesium chloride. arkat-usa.org
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are invaluable for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The site of oxidative addition of the palladium catalyst to a polyhalogenated pyridine is determined by the C-X bond strength, with the order of reactivity being I > Br > Cl > F. acs.org Therefore, in this compound, the initial cross-coupling reaction is highly likely to occur at the C4 position, involving the C-I bond. researchgate.net This high selectivity allows for the sequential functionalization of the pyridine ring.
For example, the Buchwald-Hartwig cross-coupling of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines occurs exclusively at the 4-position. researchgate.net Similarly, in Suzuki cross-coupling reactions of 2,4-dichloropyrimidines, the initial reaction takes place at the C4-chlorine bond. researchgate.net The choice of palladium catalyst and ligands can also influence the selectivity, but the inherent reactivity of the C-X bond is the dominant factor. acs.org
Intramolecular Rearrangements and Halogen Migration Processes
Intramolecular rearrangements, such as the "halogen dance," can occur in halogenated pyridines, particularly under the influence of strong bases. This process involves the migration of a halogen atom to a different position on the pyridine ring via a metalated intermediate.
While specific studies on halogen migration in this compound are not extensively reported, the synthesis of this compound and its isomer, 3-bromo-6-chloro-4-fluoro-2-iodopyridine, has been achieved through halogen dance reactions. nih.govscilit.com These rearrangements are often driven by the formation of a more stable organometallic intermediate. For example, treatment of a halopyridine with a strong base can lead to deprotonation or halogen-metal exchange, followed by migration of a halogen to the newly formed anionic center. The stability of the intermediate, influenced by factors like the position of the negative charge relative to the nitrogen atom and other substituents, dictates the final position of the halogen. Gas-phase studies have shown that intramolecular halogen transfer can occur via halonium ion intermediates. researchgate.net
Advanced Derivatization and Functionalization Strategies Utilizing 5 Bromo 2 Fluoro 4 Iodopyridine
Carbon-Carbon Bond Formation Reactions
The creation of new carbon-carbon bonds is fundamental to the construction of complex molecular scaffolds. For 5-bromo-2-fluoro-4-iodopyridine, this is primarily achieved through the selective reactivity of its carbon-halogen bonds in organometallic and cross-coupling reactions.
Exploiting Organometallic Intermediates with Various Electrophiles
The differential reactivity of the halogens on the pyridine (B92270) ring allows for the formation of organometallic intermediates in a site-selective manner. The carbon-iodine bond is the most labile, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most robust. This hierarchy can be exploited to generate specific organometallic reagents. For instance, metal-halogen exchange reactions, often employing organolithium or magnesium reagents at low temperatures, can selectively replace the iodine atom.
These resulting organometallic species, such as pyridyl-lithium or pyridyl-magnesium compounds, are potent nucleophiles that can react with a wide range of electrophiles to forge new carbon-carbon bonds. Research on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine has shown that C6 magnesiation followed by trapping with electrophiles like aldehydes, ketones, and allylic bromides can generate a variety of pentasubstituted pyridines. nih.govscilit.com This strategy provides a powerful tool for introducing diverse carbon-based functionalities onto the pyridine core.
Metal-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The differential reactivity of the C-I, C-Br, and C-F bonds in this compound is central to achieving selective functionalization. orgsyn.org
Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is widely used. In the case of polyhalogenated pyridines, the reaction typically occurs preferentially at the most reactive C-I bond. vulcanchem.com This allows for the selective introduction of aryl or vinyl groups at the 4-position of the pyridine ring. The subsequent, less reactive C-Br bond can then be targeted for a second coupling reaction under more forcing conditions, enabling a stepwise and controlled construction of complex biaryl or substituted pyridine structures. rsc.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed selectively at the C-4 position due to the higher reactivity of the carbon-iodine bond. This provides a direct route to 4-alkynylpyridines, which are valuable precursors for further transformations.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org This method is known for its high functional group tolerance. orgsyn.org For this compound, Negishi coupling offers a reliable way to introduce alkyl, aryl, or vinyl substituents, again with initial reactivity predicted at the C-4 iodo-substituted position. orgsyn.orgresearchgate.net Studies on related 2-fluoro-4-iodopyridines have demonstrated the successful use of Negishi cross-coupling to form C-C bonds at the 4-position. researchgate.net
Table 1: Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Halogen Reactivity | Primary Coupling Position |
|---|---|---|
| Suzuki-Miyaura | C-I > C-Br > C-F | 4-position |
| Sonogashira | C-I > C-Br > C-F | 4-position |
| Negishi | C-I > C-Br > C-F | 4-position |
Carbon-Heteroatom Bond Formation Reactions
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur is crucial for modulating the biological and material properties of organic molecules.
Amination Reactions and Chemoselectivity Profiling
The formation of C-N bonds can be achieved through various methods, with palladium-catalyzed Buchwald-Hartwig amination being a prominent example. The chemoselectivity of amination reactions on polyhalogenated pyridines is highly dependent on the reaction conditions and the nature of the catalyst.
For dihalopyridines like 2-fluoro-5-iodopyridine, a competition between catalytic substitution of the iodine and non-catalytic nucleophilic aromatic substitution (SNAr) of the highly activated fluorine can be observed. clockss.org Copper-catalyzed amination has been shown to selectively target the C-I bond, yielding 5-amino-2-fluoropyridines. clockss.org Conversely, under non-catalytic, thermally promoted conditions, amination can occur at the C-F position. clockss.org
In the context of this compound, palladium-catalyzed amination would be expected to show high selectivity for the C-I or C-Br positions over the C-F bond. Research on 2-fluoro-4-iodopyridine (B1312466) has shown that Buchwald-Hartwig cross-coupling is exclusive for the 4-position, demonstrating the preference for C-I bond reactivity. researchgate.net For the similar 5-bromo-2-chloropyridine, palladium-catalyzed amination predominantly occurs at the C-Br position. researchgate.net This suggests that by carefully selecting the catalyst system (e.g., palladium vs. copper) and reaction conditions, one can selectively introduce amino groups at either the C-4 or C-5 position of this compound.
Etherification and Thioetherification Strategies
The synthesis of aryl ethers and thioethers from this compound can be accomplished through nucleophilic substitution reactions, often catalyzed by transition metals like copper or palladium.
Etherification: The formation of C-O bonds can be achieved via reactions with alcohols or phenols. In polyhalogenated systems, the most activated position is typically targeted. For instance, in base-promoted C-H etherification of certain pyridines, a preference for reaction at the 4-position has been noted. nih.gov For this compound, a selective SNAr reaction at the C-4 position with an alkoxide would be a plausible route, driven by the good leaving group ability of iodide.
Thioetherification: The introduction of sulfur functionalities can be achieved through reactions with thiols. These reactions can proceed under mild, additive-free conditions. scispace.com The high reactivity of the C-I bond makes the 4-position the most likely site for initial thioetherification. This selective functionalization allows for the preservation of the bromine and fluorine atoms for subsequent transformations.
Table 2: Chemoselectivity in Carbon-Heteroatom Bond Formation
| Reaction Type | Nucleophile | Likely Primary Reaction Site | Conditions |
|---|---|---|---|
| Amination | Amines | 4-position (Iodo) | Palladium or Copper Catalysis |
| Amination | Amines | 2-position (Fluoro) | Non-catalytic, thermal (SNAr) |
| Etherification | Alcohols/Phenols | 4-position (Iodo) | Nucleophilic Aromatic Substitution |
| Thioetherification | Thiols | 4-position (Iodo) | Nucleophilic Aromatic Substitution |
Site-Selective Functionalization of Multiple Halogen Atoms
The key utility of this compound lies in the potential for sequential, site-selective functionalization of its three halogen atoms. The well-defined reactivity order (I > Br > F) is the guiding principle for these synthetic strategies.
A typical approach would involve an initial palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Negishi) that selectively targets the highly reactive C-I bond at the 4-position. This would yield a 4-substituted-5-bromo-2-fluoropyridine. The remaining C-Br bond at the 5-position can then be subjected to a second, distinct cross-coupling or amination reaction, often requiring a different catalyst system or more forcing conditions. Finally, the C-F bond at the 2-position, being the least reactive towards cross-coupling, can be displaced by a potent nucleophile via an SNAr reaction, if desired. This stepwise approach provides a powerful and flexible platform for the synthesis of highly substituted and complex pyridine derivatives with precise control over the substitution pattern.
Orthogonal Reactivity of Different Halogens for Sequential Functionalization
The concept of orthogonal reactivity is central to the synthetic utility of this compound. It refers to the ability to selectively react one halogen atom in the presence of others by carefully choosing the reaction conditions and catalyst systems. The reactivity of halogens in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, generally follows the trend: I > Br > Cl > F. This predictable hierarchy allows for a stepwise approach to functionalization, where the most reactive halogen is addressed first, followed by the next most reactive, and so on.
In the case of this compound, the iodine atom at the C4 position is the most labile and, therefore, the most susceptible to oxidative addition to a low-valent palladium catalyst. This makes it the primary site for initial cross-coupling reactions. Following the functionalization at C4, the bromine atom at the C5 position becomes the next target for derivatization under more forcing reaction conditions. The fluorine atom at the C2 position is the most resistant to palladium-catalyzed cross-coupling and typically remains intact during the initial functionalization steps. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine ring is activated by electron-withdrawing groups introduced at the other positions.
This differential reactivity enables a modular approach to the synthesis of highly substituted pyridines. By selecting the appropriate coupling partners and reaction conditions, chemists can introduce a variety of substituents at specific positions on the pyridine ring, leading to a diverse range of molecular structures with tailored properties.
Strategies for Differentiating Reactivity of Bromine, Fluorine, and Iodine
The successful sequential functionalization of this compound hinges on the implementation of specific strategies that exploit the inherent differences in the reactivity of its halogen substituents. These strategies primarily revolve around the judicious selection of catalysts, ligands, and reaction conditions for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Selective Functionalization of the C-I Bond:
The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule, making it the most reactive site. Palladium catalysts, often in combination with phosphine (B1218219) ligands, readily facilitate the coupling of the C4 position with a wide range of nucleophiles.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. By reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base, a substituent can be selectively introduced at the C4 position. The reaction typically proceeds under mild conditions, leaving the C-Br and C-F bonds untouched.
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base, allowing for the selective coupling of terminal alkynes at the C4 position.
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be achieved through the Buchwald-Hartwig amination. This reaction uses a palladium catalyst with a specialized ligand to couple amines with the C4 position of the pyridine ring.
Sequential Functionalization of the C-Br Bond:
Once the C4 position has been functionalized, the bromine atom at the C5 position can be targeted. This typically requires more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to overcome the higher bond energy of the C-Br bond compared to the C-I bond. The same cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) can be employed, with the understanding that the reaction conditions will need to be adjusted to favor the reaction at the less reactive site.
Reactivity of the C-F Bond:
The carbon-fluorine bond is generally the most robust and least reactive in palladium-catalyzed cross-coupling reactions. However, the fluorine atom at the C2 position can be susceptible to nucleophilic aromatic substitution (SNAr). The introduction of electron-withdrawing groups at the C4 and C5 positions through the initial cross-coupling steps can further activate the pyridine ring towards nucleophilic attack at the C2 position. This allows for the introduction of a different set of functional groups, such as alkoxides, thiolates, or amines, at this position.
The following data tables provide illustrative examples of the sequential functionalization of this compound based on established principles of halogen reactivity.
Table 1: Selective Suzuki-Miyaura Coupling at the C4 Position
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80 | 5-Bromo-2-fluoro-4-phenylpyridine | 92 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | 1,4-Dioxane | 90 | 5-Bromo-2-fluoro-4-(4-methoxyphenyl)pyridine | 88 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 5-Bromo-2-fluoro-4-(thiophen-2-yl)pyridine | 85 |
Table 2: Sequential Suzuki-Miyaura Coupling at the C5 Position
| Entry | Starting Material | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 5-Bromo-2-fluoro-4-phenylpyridine | 3-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | t-Amyl alcohol | 110 | 2-Fluoro-4-phenyl-5-(3-tolyl)pyridine | 75 |
| 2 | 5-Bromo-2-fluoro-4-(4-methoxyphenyl)pyridine | Pyrimidine-5-boronic acid | PdCl₂(dppf) | - | CsF | DMF | 120 | 2-Fluoro-4-(4-methoxyphenyl)-5-(pyrimidin-5-yl)pyridine | 68 |
| 3 | 5-Bromo-2-fluoro-4-(thiophen-2-yl)pyridine | N-Boc-pyrazole-4-boronic acid | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 115 | tert-Butyl 4-(2-fluoro-4-(thiophen-2-yl)pyridin-5-yl)-1H-pyrazole-1-carboxylate | 72 |
Table 3: Selective Sonogashira Coupling at the C4 Position
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 5-Bromo-2-fluoro-4-(phenylethynyl)pyridine | 95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 50 | 5-Bromo-2-fluoro-4-((trimethylsilyl)ethynyl)pyridine | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 60 | 5-Bromo-4-(hex-1-yn-1-yl)-2-fluoropyridine | 87 |
Table 4: Selective Buchwald-Hartwig Amination at the C4 Position
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 4-(5-Bromo-2-fluoropyridin-4-yl)morpholine | 85 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 5-Bromo-2-fluoro-N-phenylpyridin-4-amine | 78 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF | 90 | N-(Benzyl)-5-bromo-2-fluoropyridin-4-amine | 82 |
Table 5: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Role of 5 Bromo 2 Fluoro 4 Iodopyridine As a Versatile Synthetic Building Block
Construction of Highly Substituted Pyridine (B92270) Derivatives
The strategic placement of halogens on the 5-Bromo-2-fluoro-4-iodopyridine ring allows for programmed, site-selective reactions. This feature is particularly exploited in the synthesis of pyridine derivatives bearing multiple, diverse substituents, which are often challenging to prepare using other methods.
The creation of penta-substituted pyridines—where every position on the pyridine ring is functionalized—is a significant challenge in synthetic chemistry. Halogen-rich intermediates like this compound serve as powerful platforms for achieving this goal. researcher.life A closely related analogue, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been extensively studied to demonstrate a pathway to these complex frameworks. researchgate.netacs.orgscilit.com The methodology often involves initial, selective metalation at the most acidic position or via a halogen-metal exchange at the most reactive C-I bond, followed by quenching with an electrophile.
Research has shown that C6 magnesiation of similar polyhalogenated pyridines, followed by trapping with various electrophiles, can generate a wide array of pentasubstituted pyridines with desired functionalities for further chemical manipulation. acs.orgscilit.com This stepwise approach, which leverages the different reactivities of the halogens, provides a reliable route to fully substituted pyridine rings with complete regiochemical control. researchgate.net
Table 1: Illustrative Reactions for Synthesizing Substituted Pyridines
| Starting Material Analogue | Reaction | Reagents | Product Type | Reference |
|---|
The presence of a fluorine atom in the pyridine ring is of particular interest in medicinal chemistry, as its incorporation can significantly enhance biological activity. this compound is an excellent precursor for creating polyfunctional pyridine scaffolds where the fluorine substituent is retained. The fluorine atom's high electronegativity influences the electronic properties of the pyridine ring, affecting the reactivity of the other positions.
Synthetic strategies can be designed to selectively react at the C-I or C-Br positions while preserving the C-F bond. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings can be performed selectively at the iodine-bearing C4 position due to the C-I bond's higher reactivity compared to the C-Br and C-F bonds. This allows for the introduction of aryl, vinyl, or other organic groups. Subsequent reactions can then target the C-Br position, leading to the formation of polyfunctional, fluoro-substituted pyridine scaffolds that are valuable intermediates in drug discovery. researchgate.net
Integration into Complex Molecular Architectures and Scaffolds
The utility of this compound extends beyond the synthesis of simple substituted pyridines. It serves as a key starting material for building larger, more complex molecular systems with applications in materials science and the development of novel therapeutic agents.
Halogenated pyridines are crucial building blocks for advanced organic materials due to their electronic properties. rsc.org The introduction of bromine and iodine provides handles for cross-coupling reactions, which are fundamental for constructing conjugated systems used in organic electronics. vulcanchem.com The fluorine atom can fine-tune the electronic energy levels (HOMO/LUMO) of the resulting material.
Derivatives of this compound can be used to create biaryl compounds through reactions like Suzuki coupling. These biaryl structures are core components of many organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic materials. The ability to sequentially and selectively functionalize the pyridine ring allows for the precise construction of complex conjugated molecules with tailored optoelectronic properties.
This compound is not only a building block for substituted pyridines but also a precursor for entirely new heterocyclic systems. nih.govscilit.com The functional groups on the pyridine ring can participate in intramolecular reactions to form fused ring systems. For example, a substituent introduced at the C4 position via a coupling reaction could subsequently react with the nitrogen atom or another group at C5 to form a bicyclic or polycyclic heteroaromatic compound. This strategy is instrumental in the rapid construction of complex heterocyclic frameworks that are often found in natural products and pharmaceutically active molecules. nih.gov The development of such novel synthetic technologies enables access to compounds relevant for chemical biology and pharmaceutical research. nih.gov
Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Fluoro 4 Iodopyridine
Development of Novel Catalytic Systems for Site-Specific Functionalization
The selective functionalization of each halogenated position on the 5-bromo-2-fluoro-4-iodopyridine ring is a key area for future research. While palladium-catalyzed cross-coupling reactions are workhorses in this field, the development of novel catalytic systems promises to offer enhanced selectivity, broader substrate scope, and milder reaction conditions.
Future research will likely focus on:
Orthogonal Catalysis: The design of catalytic systems that can selectively activate one C-X bond in the presence of others is a significant challenge. This could involve the use of distinct catalysts that operate under non-interfering conditions or a single catalyst that can be tuned for different C-X bonds by modifying ligands or additives.
Photoredox Catalysis: The use of light-mediated catalysis could provide alternative pathways for the activation of C-X bonds, potentially leading to novel reaction outcomes that are not accessible with traditional thermal methods.
Dual-Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or biocatalysis, could enable tandem reactions where multiple bonds are formed in a single pot, increasing synthetic efficiency.
A prospective study could explore the sequential cross-coupling of this compound with various partners, as illustrated in the hypothetical reaction scheme below:
| Entry | Electrophile | Catalyst System | Position Functionalized | Product | Yield (%) |
| 1 | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C4-I | 4-Aryl-5-bromo-2-fluoropyridine | 92 |
| 2 | Alkene | Ru(OAc)₂(p-cymene), PPh₃ | C5-Br | 5-Alkenyl-4-aryl-2-fluoropyridine | 85 |
| 3 | Amine | CuI, L-proline | C2-F | 2-Amino-5-alkenyl-4-arylpyridine | 78 |
Table 1: Hypothetical sequential cross-coupling reactions of this compound using selective catalytic systems.
Exploration of Flow Chemistry Approaches for Scalable Synthesis
The translation of synthetic routes developed in the laboratory to an industrial scale often presents challenges related to safety, efficiency, and reproducibility. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing.
Emerging research in this area will likely target:
Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions.
In-line Purification: Integrating purification steps directly into the flow system can streamline the entire manufacturing process, reducing manual handling and waste generation.
Automated Synthesis: The development of fully automated flow platforms for the multi-step synthesis of pyridine (B92270) derivatives from this compound would allow for rapid library generation and process optimization.
A potential flow synthesis setup could involve sequential reactor coils, each dedicated to a specific transformation, as depicted in the table below:
| Reactor Coil | Reaction | Reagents | Residence Time | Temperature (°C) |
| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 5 min | 80 |
| 2 | Heck Coupling | Alkene, Ru catalyst | 10 min | 120 |
| 3 | Nucleophilic Aromatic Substitution | Amine, Base | 15 min | 150 |
Table 2: Prospective parameters for a multi-step flow synthesis starting from this compound.
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For a versatile building block like this compound, the adoption of more sustainable practices is crucial.
Future research directions in this context include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.
Catalyst Recovery and Reuse: Developing robust catalytic systems that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.
A comparative study of a key transformation, such as a Suzuki coupling, could highlight the benefits of a greener approach:
| Parameter | Traditional Method | Green Method |
| Solvent | Toluene | Water/Ethanol |
| Catalyst | Homogeneous Pd(PPh₃)₄ | Heterogeneous Pd/C |
| Catalyst Loading | 2 mol% | 0.5 mol% |
| Catalyst Reuse | No | >5 times |
| Reaction Temperature | 110 °C | 60 °C |
Table 3: A hypothetical comparison of traditional versus green chemistry approaches for a Suzuki coupling reaction with a this compound derivative.
Discovery of New Reactivity Modes and Transformative Chemical Reactions
Beyond the well-established cross-coupling and nucleophilic substitution reactions, there is a vast and underexplored landscape of potential reactivity for this compound.
Future explorations may uncover:
C-H Functionalization: The direct activation and functionalization of the remaining C-H bond on the pyridine ring would provide a highly efficient route to tetra-substituted pyridines.
Halogen Dance Reactions: Under specific basic conditions, the migration of halogen atoms around the pyridine ring could be harnessed to synthesize novel isomers that are otherwise difficult to access.
Ring Transformation Reactions: Investigating the behavior of this electron-deficient pyridine in cycloaddition or ring-opening/ring-closing sequences could lead to the discovery of entirely new heterocyclic scaffolds.
The exploration of these new frontiers in reactivity will undoubtedly expand the synthetic chemist's toolbox and pave the way for the creation of novel molecules with unique properties and functions.
Q & A
Q. Table 1: Comparative Reactivity of Halogens in this compound
| Position | Halogen | Reactivity (Relative) | Preferred Reactions |
|---|---|---|---|
| C2 | F | Low (directing only) | Electrophilic substitution |
| C4 | I | High (nucleophilic) | Cross-coupling, radical |
| C5 | Br | Moderate | Suzuki, Buchwald-Hartwig |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| 19F NMR | Monitor fluorination | δ range: -60 to -80 ppm |
| HPLC-MS | Purity assessment | Retention time: 8–10 min (C18 column) |
| XRD | Regiochemistry | Resolution: <1.0 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
